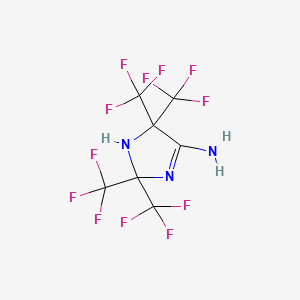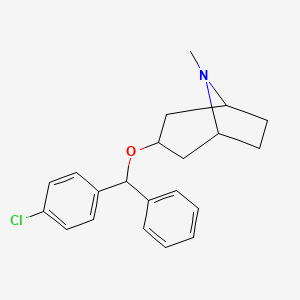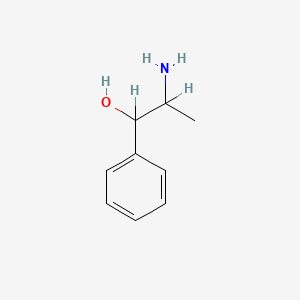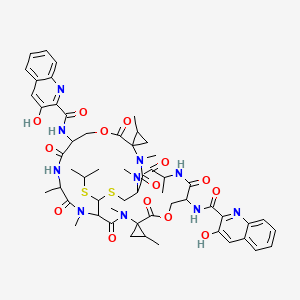
Antineoplastic-630680
説明
Antineoplastic drugs are used to treat cancer. They work by inhibiting the growth of cancer cells .
Synthesis Analysis
The synthesis of antineoplastic drugs involves complex organic chemistry processes. The design and synthesis of these drugs often involve molecular hybridization approaches .Molecular Structure Analysis
The molecular structure of antineoplastic drugs is analyzed using various computational and experimental techniques .Chemical Reactions Analysis
The chemical reactions involving antineoplastic drugs are studied using various analytical methods .Physical And Chemical Properties Analysis
The physical and chemical properties of antineoplastic drugs are analyzed using various analytical methods .科学的研究の応用
Trends and Focus in Antineoplastic Research
Zhang, Chen, Lu, and Ouyang (2020) explored the scientific research and technological development trends of antineoplastics targeting PD-1/PD-L1. Their study, based on scientometrics and patentometrics, analyzed publications and patents to identify trends and focus areas in antineoplastic research. Key areas of focus include immune escape mechanisms, biomarkers related to efficacy and prognosis, immune-related adverse events, drug design, and preparation. This comprehensive overview helps understand the evolving landscape of antineoplastic research (Zhang, Chen, Lu, & Ouyang, 2020).
Environmental Impact and Risk Assessment
Kümmerer, Haiß, Schuster, Hein, and Ebert (2016) investigated the environmental impact of antineoplastic drugs, emphasizing their presence in wastewater and aquatic environments. The study highlighted the need for an in-depth risk assessment and recommended a case-by-case evaluation of the risks associated with these drugs in the environment, particularly those with DNA-damaging properties (Kümmerer et al., 2016).
Off-Label Use and Scientific Support in Oncology
Fernandez and colleagues (2019) conducted a study on the off-label use of antineoplastic drugs in oncology, analyzing patterns and the level of scientific evidence supporting this practice. The study found that off-label use, primarily focused on a small group of tumors at advanced stages, occurs under palliative therapeutic strategies with high levels of clinical evidence. This research highlights the importance of exploring off-label applications to maximize the potential of antineoplastic drugs in cancer treatment (Fernandez et al., 2019).
Active Targeting Strategies for Drug Nanocarriers
Basile, Pignatello, and Passirani (2012) discussed the development of active targeting strategies for anticancer drug nanocarriers, an essential area in enhancing the therapeutic efficacy of antineoplastics while reducing side toxicity. The review covered various nanoparticle types and highlighted the need to balance targeting efficiency with longevity in the bloodstream, underlining the evolving nature of drug delivery strategies in cancer treatment (Basile, Pignatello, & Passirani, 2012).
Safety And Hazards
将来の方向性
特性
InChI |
InChI=1S/C55H66N10O14S2/c1-26(2)81-51-42-50(75)65(10)55(22-28(55)4)53(77)79-24-35(60-45(70)40-38(66)19-31-15-11-13-17-33(31)58-40)43(68)56-29(5)47(72)62(7)37(25-80-51)49(74)64(9)54(21-27(54)3)52(76)78-23-36(44(69)57-30(6)48(73)63(42)8)61-46(71)41-39(67)20-32-16-12-14-18-34(32)59-41/h11-20,26-30,35-37,42,51,66-67H,21-25H2,1-10H3,(H,56,68)(H,57,69)(H,60,70)(H,61,71) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMUZLQWDPUHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC12C(=O)OCC(C(=O)NC(C(=O)N(C3C(SCC(C(=O)N2C)N(C(=O)C(NC(=O)C(COC(=O)C4(CC4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)SC(C)C)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H66N10O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1155.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antineoplastic-630680 | |
CAS RN |
120832-02-2 | |
| Record name | UK 65662 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120832022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



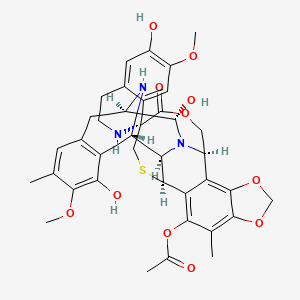
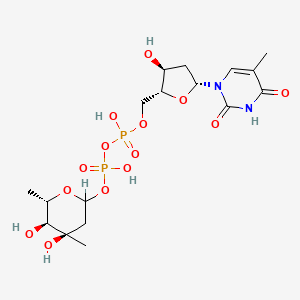
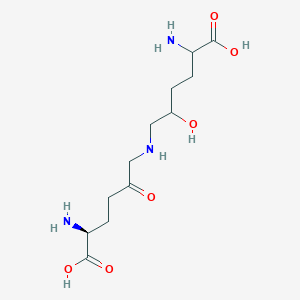
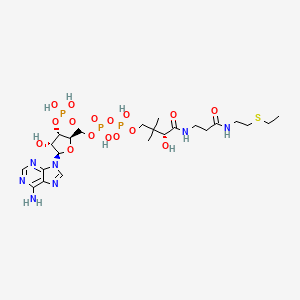
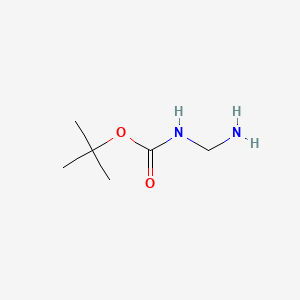
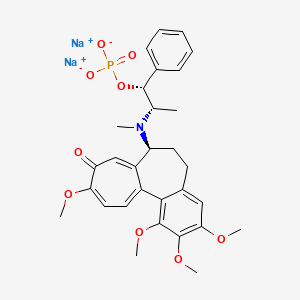
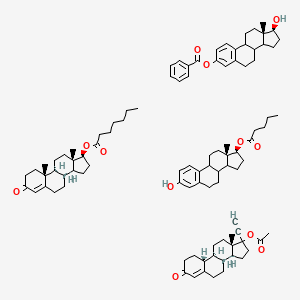
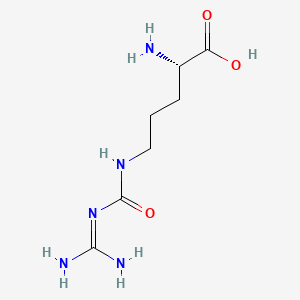

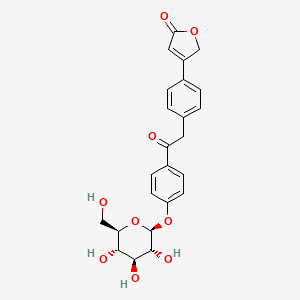
![N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methylhydroxylamine](/img/structure/B1205959.png)
